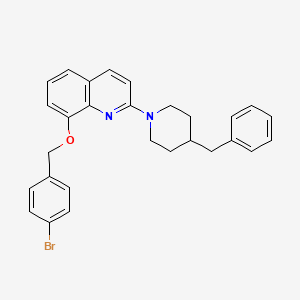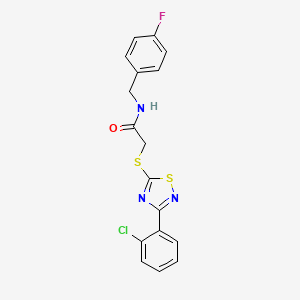![molecular formula C17H20N4O6S B2510790 N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899989-28-7](/img/structure/B2510790.png)
N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide" is a complex molecule that appears to be related to a class of compounds that include various heterocyclic structures such as pyrazoles and thiophenes. These compounds are of interest due to their potential pharmacological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with the formation of a core structure followed by various functionalization reactions. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, novel pyrazole-based heterocycles attached to a sugar moiety were synthesized by reacting ethyl 2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-oxobutanoate derivatives with different alkyl hydrazines . These methods suggest that the synthesis of the compound would likely involve the formation of a pyrazole ring, followed by the introduction of a thiophene moiety and subsequent functionalization with an oxalamide group.
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions that influence their conformation. For example, in the structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, the pyrazole ring and a hydroxy-substituted benzene ring are nearly coplanar, which may be stabilized by an intramolecular hydrogen bond . This suggests that the compound may also exhibit intramolecular interactions that stabilize its three-dimensional structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often characterized by their ability to participate in various biological interactions. The presence of functional groups like carbothioamides and hydroxyphenyl groups can lead to interactions with biological targets, which is evident in the antidepressant activity observed in related compounds . The oxalamide group in the compound of interest may also contribute to its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectrometry, as well as elemental analysis . These techniques help determine the purity and confirm the structure of the synthesized compounds. The solubility, stability, and reactivity of the compound can be inferred based on the known properties of similar structures. Additionally, preclinical evaluations such as in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction are crucial for assessing the potential of these compounds as therapeutic agents .
Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
In computational and pharmacological studies, compounds similar to the specified chemical have been evaluated for their potential in toxicity assessment, tumor inhibition, and their role as analgesic and anti-inflammatory agents. For instance, the study by M. Faheem (2018) on "COMPUTATIONAL AND PHARMACOLOGICAL EVALUATION OF HETEROCYCLIC 1,3,4-OXADIAZOLE AND PYRAZOLES NOVEL DERIVATIVES" investigates various derivatives for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting the compounds' significant analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Properties
Research focusing on the synthesis and properties of pyrazole and 1,2,4-triazole derivatives, as explored by Fedotov et al. (2022), underlines the chemical modification possibilities and the significant pharmacological potential of these heterocycles. The study elaborates on the strategic importance of these compounds in modern medicine and pharmacy, emphasizing their interaction with various biological targets due to their structural versatility (Fedotov et al., 2022).
Inhibitory Action Against Corrosion
Another fascinating application area is the use of pyrazole derivatives in inhibiting corrosion of metals in acidic media, as detailed by Chetouani et al. (2005). This research demonstrates how bipyrazole compounds can serve as efficient inhibitors for protecting pure iron from corrosion, a property that can be leveraged in various industrial and engineering applications (Chetouani et al., 2005).
Crystal Structure and Molecular Interaction
The structural characterization and molecular interaction studies, such as those conducted by Böck et al. (2021) on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, provide insights into the protonation sites and hydrogen bonding patterns. Such studies are crucial for understanding the molecular basis of the compounds' biological activities and can guide the design of new therapeutic agents (Böck et al., 2021).
Antitumor Agents
The synthesis and evaluation of bis-pyrazolyl-thiazoles incorporating the thiophene moiety for their potential as antitumor agents, as discussed by Gomha et al. (2016), highlight the ongoing research into developing more effective cancer treatments. The compounds show promising activities against hepatocellular carcinoma cell lines, indicating their potential utility in cancer therapy (Gomha et al., 2016).
Propriétés
IUPAC Name |
N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-10(22)7-18-16(23)17(24)19-15-13-8-28(25,26)9-14(13)20-21(15)11-3-5-12(27-2)6-4-11/h3-6,10,22H,7-9H2,1-2H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLSDNUJUUNWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

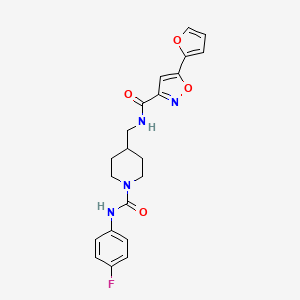
![Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B2510709.png)
![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)
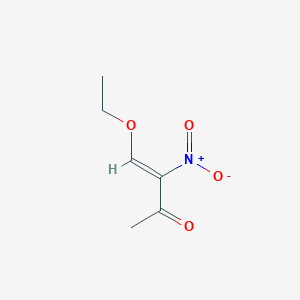

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2510720.png)
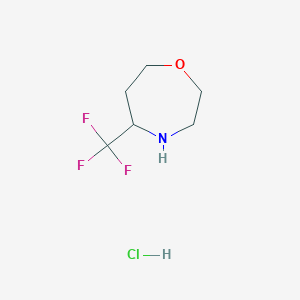
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2510723.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2510724.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)

